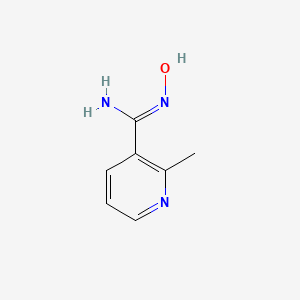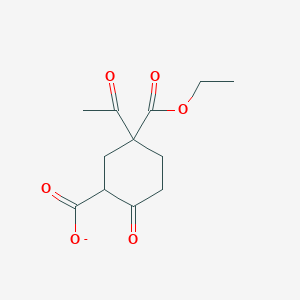
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is a complex organic compound with a unique structure that includes a cyclohexane ring, carboxylic acid groups, and an acetyl-oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3-Cyclohexanedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester exerts its effects involves interactions with specific molecular targets. The acetyl-oxo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic catalysis and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanedicarboxylic acid: Lacks the acetyl-oxo and ethyl ester groups.
1,4-Cyclohexanedicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexanecarboxylic acid, 3-acetyl-4-oxo-, ethyl ester: Similar structure but different substitution pattern.
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-acetyl-4-oxo-, 1-ethyl ester is unique due to the presence of both acetyl-oxo and ethyl ester groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H15O6- |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
5-acetyl-5-ethoxycarbonyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H16O6/c1-3-18-11(17)12(7(2)13)5-4-9(14)8(6-12)10(15)16/h8H,3-6H2,1-2H3,(H,15,16)/p-1 |
Clave InChI |
VZDPUBOWVLWZIW-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1(CCC(=O)C(C1)C(=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


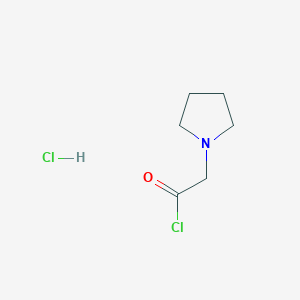
![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

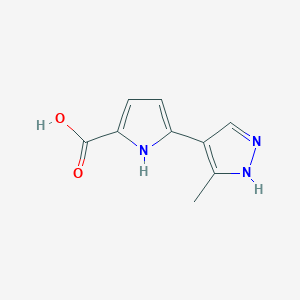
![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)
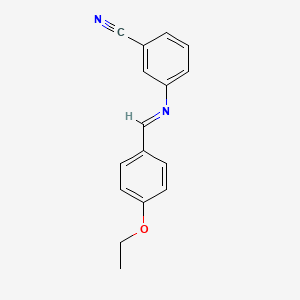
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
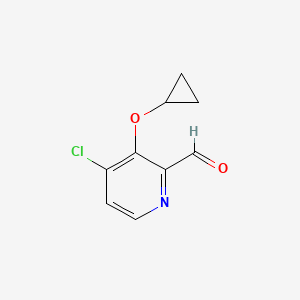
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
